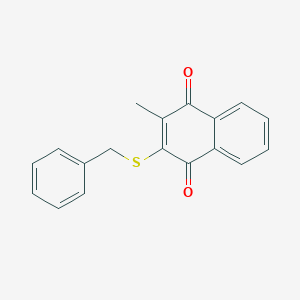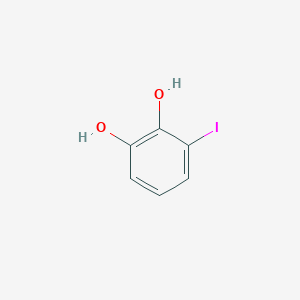
4-Chloro-1(2H)-isoquinolone
概要
説明
4-Chloro-1(2H)-isoquinolone is a heterocyclic compound that belongs to the isoquinolone family It is characterized by a chlorine atom attached to the fourth position of the isoquinolone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1(2H)-isoquinolone typically involves the chlorination of isoquinolone. One common method is the reaction of isoquinolone with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the fourth position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions: 4-Chloro-1(2H)-isoquinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloroisoquinoline-1,2-dione using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 4-chloro-1,2-dihydroisoquinolone.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-Chloroisoquinoline-1,2-dione.
Reduction: 4-Chloro-1,2-dihydroisoquinolone.
Substitution: Various substituted isoquinolones depending on the nucleophile used.
科学的研究の応用
4-Chloro-1(2H)-isoquinolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 4-Chloro-1(2H)-isoquinolone involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.
類似化合物との比較
4-Chloro-1(2H)-isoquinolone can be compared with other similar compounds such as:
4-Chloro-1H-imidazole-5-carbaldehyde: This compound also contains a chlorine atom but differs in its ring structure and functional groups.
4-Chloro-1,5-naphthyridine: Similar in having a chlorine atom, but it has a different heterocyclic system.
4-Chloro-1H-indole-2-carboxylate: Another chlorine-containing heterocycle with distinct biological activities.
Uniqueness: The uniqueness of this compound lies in its specific isoquinolone ring structure, which imparts unique chemical reactivity and biological activity compared to other chlorine-containing heterocycles.
By understanding the properties, synthesis, and applications of this compound, researchers can further explore its potential in various scientific fields.
特性
IUPAC Name |
4-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWIXKFNHOXLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356466 | |
| Record name | 4-Chloro-1(2H)-isoquinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56241-09-9 | |
| Record name | 4-Chloro-1(2H)-isoquinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)






![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)

![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)

